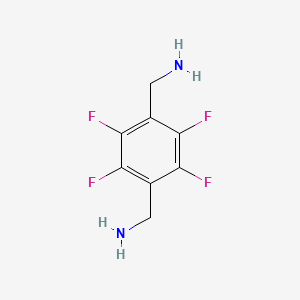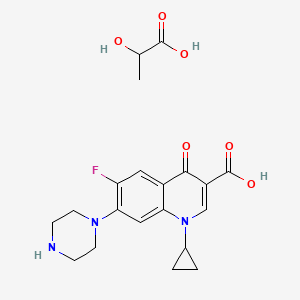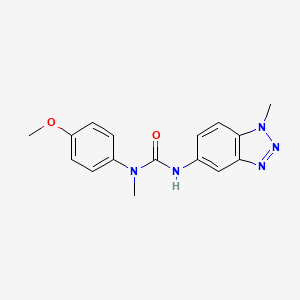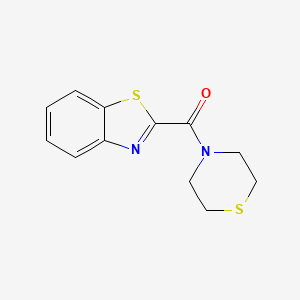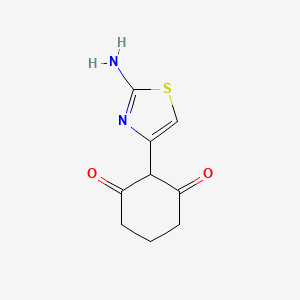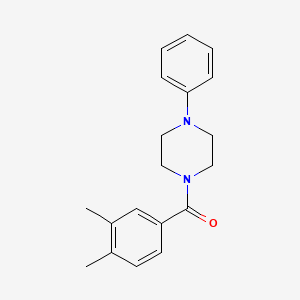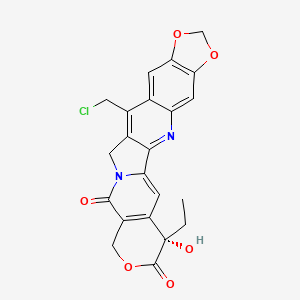
2,6-Diaminopurine riboside
概要
説明
2,6-Diaminopurine riboside is a purine nucleoside.
科学的研究の応用
Microbial Synthesis and Biotransformation
- 2,6-Diaminopurine nucleosides are synthesized efficiently through transglycosylation using bacterial cells as biocatalysts. This process has applications in pharmaceutical drug production against cancer and viral diseases (Médici, Lewkowicz, & Iribarren, 2006).
- Geobacillus stearothermophilus, a thermophilic bacterium, is used to obtain 2,6-diaminopurine nucleosides in an efficient, green bioprocess. This demonstrates its potential use in producing prodrug precursors or for antisense oligonucleotide synthesis (De Benedetti et al., 2012).
Chemical Synthesis and Nucleic Acid Study 3. The chemical synthesis of 2,6-diaminopurine riboside derivatives is used to study nucleic acid structures and functions. This includes the analysis of protein-nucleic acid interactions and polynucleotide conformation (Pasternak et al., 2007).
- Fluorescence studies of 2,6-diaminopurine riboside contribute to understanding nucleic acid and protein structures and functions, particularly in enzymatic reactions and base pairing (Ward, Reich, & Stryer, 1969).
Modification of Nucleosides and Nucleotides 5. Novel synthetic methods for 2,6-diaminopurine riboside derivatives expand our understanding of the reactivity and application of these compounds in biological systems (Golubeva & Shipitsyn, 2007).
- The incorporation of 2,6-diaminopurine into nucleoside phosphates, as shown in mice, indicates its potential role in biological processes and the synthesis of nucleotides (Wheeler & Skipper, 1953).
Transcriptional and Molecular Recognition Studies 7. Studies on the effects of 2,6-diaminopurine on DNA transcription reveal its inhibitory effects, suggesting a role in transcriptional regulation and potential applications in studying transcription-coupled nucleotide-excision repair (Tan et al., 2022).
- The use of 2,6-diaminopurine in nucleic acids highlights its impact on molecular recognition, influencing interactions with ligands and DNA, thus aiding in understanding drug-DNA interactions (Bailly & Waring, 1998).
特性
CAS番号 |
24649-67-0 |
|---|---|
製品名 |
2,6-Diaminopurine riboside |
分子式 |
C10H14N6O4 |
分子量 |
282.26 g/mol |
IUPAC名 |
2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15) |
InChIキー |
ZDTFMPXQUSBYRL-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
その他のCAS番号 |
2096-10-8 |
同義語 |
2,6-diaminopurine ribonucleoside 2,6-diaminopurine riboside 2-aminoadenosine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

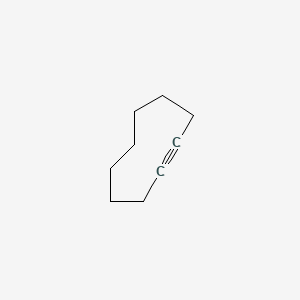
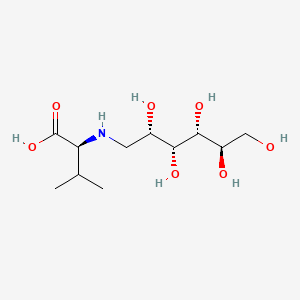
![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B1203975.png)
